molecular formula C21H22N2O5S B013944 Zinquin ethyl ester CAS No. 181530-09-6

Zinquin ethyl ester

Cat. No. B013944
CAS RN: 181530-09-6
M. Wt: 414.5 g/mol
InChI Key: KCASTCXJTDRDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinquin ethyl ester (ZEE) is a synthetic compound that has been used in various scientific research applications. It is a derivative of the naturally occurring compound quinoline and is used as a fluorescent dye in a variety of biological, biochemical, and physiological studies. ZEE has a number of advantages over other fluorescent dyes, including its high brightness and stability, as well as its compatibility with a variety of cell types. In addition, ZEE has been used to study the mechanism of action of certain drugs and other compounds, as well as to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Detection of Zinc in Cells

ZEE is a membrane-permeant fluorophore . It is used to detect zinc in cells by UV fluorescence . The ester is excited at 368nm and emits at 490nm .

Monitoring Intracellular Concentrations of Zinc

ZEE can be used to monitor the change in intracellular concentrations of Zn2+ in thymocytes and hepatocytes . This is particularly useful in studies related to cellular zinc homeostasis and its role in various cellular functions.

Labeling Proteins and Molecules

By absorbing light at specific wavelengths and emitting light at different wavelengths, ZEE acts as a versatile tool for labeling proteins and molecules . This facilitates studies on their structure and function.

Tracking Molecules in Biological Studies

ZEE serves as a fluorescent dye, possessing remarkable brightness and stability . This makes it ideal for labeling and tracking molecules in diverse biological, biochemical, and physiological studies.

Compatibility with Various Cell Types

ZEE exhibits compatibility with various cell types . This offers advantages over alternative fluorescent dyes, making it a preferred choice for studies involving multiple cell types.

Diagnostic Assay Manufacturing

ZEE is used in the manufacturing of diagnostic assays . Its ability to bind and fluoresce in the presence of zinc makes it a valuable tool in the development of assays for detecting zinc.

Hematology and Histology Applications

ZEE is also used in hematology and histology applications . Its fluorescent properties can be utilized to visualize and study the distribution and role of zinc in various tissues.

Mechanism of Action

Target of Action

Zinquin Ethyl Ester is primarily targeted towards zinc ions (Zn2+) in the cytosol of cells . Zinc is an essential micronutrient that plays crucial roles in numerous biological processes, including enzymatic function, protein structure, and cellular signaling .

Mode of Action

Zinquin Ethyl Ester is a quinolone-based fluorescent probe that is lipophilic and zinc-sensitive . It penetrates cell membranes and, once inside the cell, it interacts with Zn2+ in the presence of Ca2+ and Mg2+ to produce blue fluorescence . This fluorescence, which is excited at 368nm and emits at 490nm, allows for the detection and monitoring of changes in intracellular concentrations of Zn2+ .

Pharmacokinetics

The pharmacokinetics of Zinquin Ethyl Ester involve its absorption, distribution, metabolism, and excretion (ADME). Upon entering cells, Zinquin Ethyl Ester is hydrolyzed by cytosolic esterases into Zinquin, which carries a negative charge . This prevents its efflux across the plasma membrane, thereby enhancing its bioavailability within the cell .

Result of Action

The primary result of Zinquin Ethyl Ester’s action is the detection and monitoring of intracellular Zn2+ concentrations . By producing a blue fluorescence upon binding to Zn2+, it allows for the visualization of Zn2+ in cells . This can be particularly useful in research settings, where understanding the role of zinc in cellular processes is of interest.

Action Environment

The action of Zinquin Ethyl Ester can be influenced by various environmental factors. For instance, the presence of other divalent cations such as Ca2+ and Mg2+ is necessary for the compound to bind to Zn2+ and produce fluorescence . Additionally, the compound’s ability to penetrate cell membranes and remain within cells can be affected by factors such as the lipid composition of the cell membrane and the activity of esterases

properties

IUPAC Name

ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCASTCXJTDRDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171164
Record name Zinquin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinquin ethyl ester

CAS RN

181530-09-6
Record name Zinquin ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinquin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINQUIN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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